molecular formula C8H6F4N2 B1599117 2-Fluoro-4-trifluoromethyl-benzamidine CAS No. 885957-02-8

2-Fluoro-4-trifluoromethyl-benzamidine

Cat. No. B1599117
M. Wt: 206.14 g/mol
InChI Key: XPSIMQXIRRBQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-trifluoromethyl-benzamidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound has been found to have unique properties that make it a promising candidate for use in various biochemical and physiological studies.

Scientific Research Applications

2-Fluoro-4-trifluoromethyl-benzamidine has been extensively studied for its potential applications in the development of novel drugs. It has been found to have inhibitory effects on various enzymes such as trypsin, thrombin, and factor Xa. These enzymes play a crucial role in the coagulation cascade and are therefore important targets for the development of anticoagulant drugs. 2-Fluoro-4-trifluoromethyl-benzamidine has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

Mechanism Of Action

The mechanism of action of 2-Fluoro-4-trifluoromethyl-benzamidine involves the inhibition of enzymes such as trypsin, thrombin, and factor Xa. These enzymes are responsible for the coagulation cascade, which is a complex process that involves the formation of blood clots. By inhibiting these enzymes, 2-Fluoro-4-trifluoromethyl-benzamidine can prevent the formation of blood clots and therefore has potential applications in the development of anticoagulant drugs.

Biochemical And Physiological Effects

Studies have shown that 2-Fluoro-4-trifluoromethyl-benzamidine has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can be attributed to its inhibitory effects on enzymes such as trypsin and thrombin. It has also been found to have potential applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Fluoro-4-trifluoromethyl-benzamidine in lab experiments is its inhibitory effects on enzymes such as trypsin, thrombin, and factor Xa. This makes it a promising candidate for use in the development of anticoagulant drugs. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to cells at high concentrations, which can limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 2-Fluoro-4-trifluoromethyl-benzamidine. One of the areas of research is the development of novel anticoagulant drugs based on this compound. Another area of research is the investigation of its potential applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various enzymes and biological processes.

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSIMQXIRRBQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399781
Record name 2-Fluoro-4-trifluoromethyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-trifluoromethyl-benzamidine

CAS RN

885957-02-8
Record name 2-Fluoro-4-trifluoromethyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-trifluoromethyl-benzamidine
Reactant of Route 2
2-Fluoro-4-trifluoromethyl-benzamidine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-trifluoromethyl-benzamidine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-trifluoromethyl-benzamidine
Reactant of Route 5
2-Fluoro-4-trifluoromethyl-benzamidine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-trifluoromethyl-benzamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.